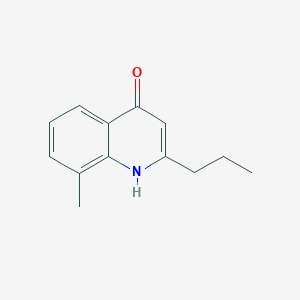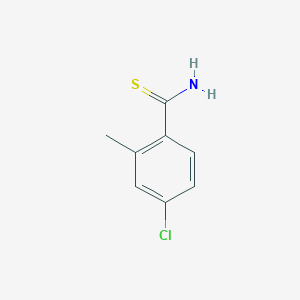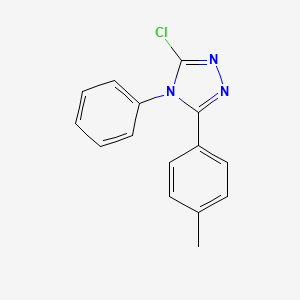
2-(2,2,2-Trifluoro-1-trifluoromethylethoxy)-ethanol
Overview
Description
2-(2,2,2-Trifluoro-1-trifluoromethylethoxy)-ethanol, also known as fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether or sevoflurane, is an inhalation anesthetic . It is prepared by an equilibrium process wherein the equilibrium is favorably shifted by removal of the product by distillation under active equilibrium conditions or by extraction of the product from the equilibrium mixture .
Synthesis Analysis
The synthesis of sevoflurane involves reacting 1,1,1,3,3,3-hexafluoro-2-propanol with formaldehyde and hydrogen fluoride . This method is based on commercially available starting materials and produces higher yields of the desired product . Other methods involve the use of trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride .Molecular Structure Analysis
The molecular structure of sevoflurane is represented by the formula C4F9N . It is a compound with nine fluorine atoms, four carbon atoms, and one nitrogen atom .Chemical Reactions Analysis
The trifluoromethyl (TFM) group in sevoflurane has been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions .Scientific Research Applications
1. Solvent and Reaction Medium Characteristics
2-(2,2,2-Trifluoro-1-trifluoromethylethoxy)-ethanol demonstrates complex behavior when used in binary mixtures with hydrogenated alcohols compared to mixtures of hydrogenated alcohols or alkanes and perfluoroalkanes. These mixtures exhibit unique properties, such as large, positive excess volumes and large, negative excess enthalpies. The peculiar phase behavior of these systems is attributed to a balance between weak dispersion forces and preferential hydrogen bonding, suggesting potential applications in fields where solvent interactions play a crucial role (Duarte et al., 2013). In similar studies, the complex interactions and structure of binary mixtures involving hydrogenated and fluorinated alcohols were explored, indicating the potential for applications that leverage these unique intermolecular interactions (Morgado et al., 2016).
2. Catalytic and Chemical Transformation Applications
Research into the electrooxidation of ethanol and methanol using molecular catalysts, including this compound, has shown promising results. The catalysts demonstrated high efficiency and selectivity in alcohol oxidation, suggesting potential applications in energy conversion and storage technologies (Liu et al., 2016). Additionally, the compound has been used in biotransformation processes, highlighting its potential in biocatalysis and the production of high-value chemicals (Xiong et al., 2021).
3. Environmental Impact and Transport Mechanisms
Studies have reported the presence of fluorotelomer alcohols, structurally similar to this compound, in the arctic atmosphere, demonstrating the compound's persistence and potential long-range transport. This suggests the need for understanding its environmental fate and impact, especially in remote regions (Shoeib et al., 2006).
4. Molecular Dynamics and Structural Analysis
The compound's unique properties have been leveraged in molecular dynamics studies to understand the role of dispersive fluorous interaction in the solvation dynamics of molecules. This knowledge is crucial in fields such as materials science, where solvent-solute interactions dictate material properties and applications (Mondal et al., 2017). Furthermore, NMR studies on the effects of temperature, pressure, and fluorination on the structures and dynamics of alcohols in liquid and supercritical states have provided insight into the behavior of such substances under varying conditions, which is valuable in the development of novel materials and chemical processes (Tsukahara et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O2/c6-4(7,8)3(5(9,10)11)13-2-1-12/h3,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEFIVLAGLFQET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(C(F)(F)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654260 | |
| Record name | 1,1-bis(Trifluoromethyl)methoxy-2-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63693-13-0 | |
| Record name | 1,1-bis(Trifluoromethyl)methoxy-2-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide](/img/structure/B1416493.png)
![6,7-dihydro-1H-pyrano[4',3':5,6]pyrido[2,3-d]pyrimidine-2,4,9(3H)-trione](/img/structure/B1416494.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B1416495.png)
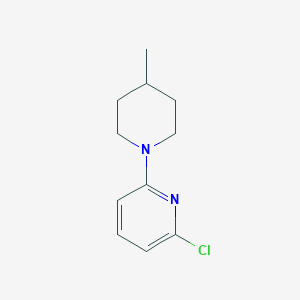

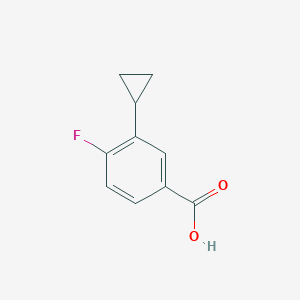
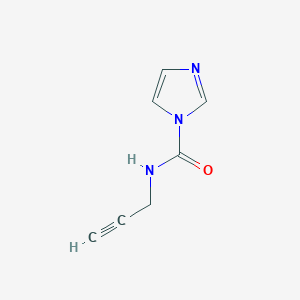

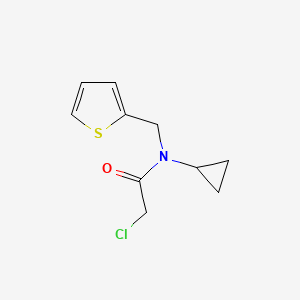
![2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B1416506.png)
